![molecular formula C17H21N3O3S2 B6556449 N-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide CAS No. 1040640-66-1](/img/structure/B6556449.png)
N-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide
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Overview
Description
“N-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}benzenesulfonamide” is a compound that is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of similar compounds involves a piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include hydrogenation, cyclization, cycloaddition, annulation, and amination . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular structure. For instance, the binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .Scientific Research Applications
- F5326-0054 has shown promise as an anticancer agent. Its structural features may contribute to inhibiting tumor growth or metastasis .
- Preliminary studies suggest that F5326-0054 exhibits antiviral properties. It may interfere with viral replication or entry mechanisms .
- The compound’s thiazole-piperidine scaffold could be valuable in combating malaria. Researchers are exploring its activity against Plasmodium parasites .
- F5326-0054 derivatives may serve as antimicrobial agents. Their unique structure could disrupt bacterial or fungal cell membranes .
- The piperidine ring in F5326-0054 suggests anti-inflammatory potential. It might modulate immune responses or inhibit inflammatory pathways .
- Some studies hint at F5326-0054’s neuroprotective effects. Its thiazole-piperidine combination may influence neuronal function .
- The compound’s sulfonamide group could interact with cardiovascular receptors. Researchers investigate its potential as an antihypertensive or anticoagulant agent .
- Given its piperidine-based structure, F5326-0054 might impact neurotransmitter systems. Researchers study its potential as an antipsychotic or anti-Alzheimer’s agent .
Anticancer Properties
Antiviral Activity
Antimalarial Potential
Antimicrobial Applications
Anti-Inflammatory Effects
Neuroprotective Properties
Cardiovascular Applications
Psychiatric Research
Mechanism of Action
The mechanism of action of similar compounds involves significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Safety and Hazards
Future Directions
The future directions in the field of drug discovery involving piperidine nucleus are promising . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-[4-(3-oxo-3-piperidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(20-11-5-2-6-12-20)10-9-14-13-24-17(18-14)19-25(22,23)15-7-3-1-4-8-15/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSPJAQXRNFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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